(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone
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Overview
Description
“(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone” is a chemical compound. It’s part of a class of compounds known as benzothiazoles, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Benzothiazoles have been shown to have notable pharmacological actions .
Synthesis Analysis
The synthesis of benzothiazoles starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The initial materials were 3-oxo-N-(pyridin-2-yl)butanamide 132 and phenyl isothiocyanate, which reacted with KOH in DMF to give the corresponding salt 133. Following that, a reaction of the salt with 1-phenyl-2- bromoethanone produce the intermediate compound 134 .
Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by a five-membered ring containing a nitrogen and a sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Benzothiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical and Chemical Properties Analysis
Benzothiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .
Scientific Research Applications
Antimicrobial Activities
Another study focused on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones. These compounds were prepared through the reaction of Schiff base derivatives with chloroacetyl chloride and thiolactic acid. The antimicrobial activities of these compounds were screened against various bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans, showcasing their potential in antimicrobial applications (Mistry & Desai, 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and indole derivatives, have been reported to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Based on the structural similarity to benzothiazole and indole derivatives, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzothiazole and indole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the presence of functional groups that can be metabolized by enzymes .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that the compound may exert anti-inflammatory, antitumor, or antimicrobial effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s activity may be enhanced or reduced in different pH conditions, and its stability may be affected by temperature and light .
Future Directions
Benzothiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions . This suggests that benzothiazoles, including “(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone”, may have potential applications in cancer therapy.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)22-10-12(11-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMRZXVMQHVOER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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